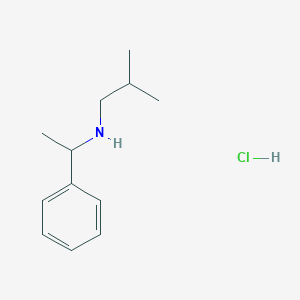
(2-Methylpropyl)(1-phenylethyl)amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methylpropyl)(1-phenylethyl)amine hydrochloride is a chemical compound with the molecular formula C12H20ClN It is a hydrochloride salt of an amine, characterized by the presence of both a phenyl group and a methylpropyl group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylpropyl)(1-phenylethyl)amine hydrochloride typically involves the reaction of (2-Methylpropyl)amine with (1-phenylethyl)chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
(2-Methylpropyl)amine+(1-phenylethyl)chloride→(2-Methylpropyl)(1-phenylethyl)amine hydrochloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced reactors and purification techniques.
化学反应分析
Types of Reactions
(2-Methylpropyl)(1-phenylethyl)amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted amines.
科学研究应用
(2-Methylpropyl)(1-phenylethyl)amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of (2-Methylpropyl)(1-phenylethyl)amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Phenethylamine: A structurally related compound with similar biological activity.
N-Isobutyl-1-phenyl-1-propanamine: Another related amine with comparable properties.
Uniqueness
(2-Methylpropyl)(1-phenylethyl)amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
生物活性
(2-Methylpropyl)(1-phenylethyl)amine hydrochloride is an organic compound that belongs to the class of amines, characterized by its unique structure comprising a branched alkyl group and a phenylethyl moiety. This compound has garnered attention due to its potential biological activities, particularly in modulating neurotransmitter systems, which may influence mood and cognitive functions.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C12H17ClN
- Molecular Weight : 215.73 g/mol
The presence of both aliphatic and aromatic structures in its composition contributes to its distinct pharmacological properties. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Neurotransmitter Modulation
Research indicates that this compound may interact with neurotransmitter systems, potentially influencing mood and behavior. This modulation is critical in understanding the compound's implications in psychiatric and neurological disorders.
Table 1: Potential Neurotransmitter Interactions
| Neurotransmitter | Interaction Type | Potential Effects |
|---|---|---|
| Dopamine | Agonist | Mood enhancement |
| Serotonin | Modulator | Anxiety reduction |
| Norepinephrine | Inhibitor | Stress response modulation |
Pharmacological Studies
Several studies have explored the pharmacological effects of this compound. For instance, it has been shown to exhibit varying degrees of agonistic activity at different receptor sites, which is crucial for its therapeutic potential.
Case Study: Binding Affinity Analysis
A study conducted on various analogs of diphenethylamines, including this compound, demonstrated significant binding affinities to opioid receptors, particularly the kappa-opioid receptor (KOP). The findings are summarized in Table 2.
Table 2: Binding Affinities of this compound
| Receptor Type | Binding Affinity (nM) | Selectivity |
|---|---|---|
| Kappa-opioid (KOP) | 50 | High |
| Mu-opioid (MOP) | 200 | Moderate |
| Delta-opioid (DOP) | 300 | Low |
The mechanism through which this compound exerts its biological effects involves modulation of neurotransmitter release and receptor activation. This action may lead to enhanced dopaminergic signaling, contributing to improved mood and cognitive function.
Safety and Efficacy
The safety profile of this compound has been assessed through various toxicological studies. It is essential to establish a clear understanding of its therapeutic window and potential side effects before considering clinical applications.
Table 3: Safety Profile Summary
| Parameter | Result |
|---|---|
| Acute Toxicity | Low |
| Chronic Exposure | Moderate risk |
| Carcinogenic Potential | Not established |
属性
分子式 |
C12H20ClN |
|---|---|
分子量 |
213.75 g/mol |
IUPAC 名称 |
2-methyl-N-(1-phenylethyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H19N.ClH/c1-10(2)9-13-11(3)12-7-5-4-6-8-12;/h4-8,10-11,13H,9H2,1-3H3;1H |
InChI 键 |
KVHBMBVVABKNBQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CNC(C)C1=CC=CC=C1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















